Methyl 4-bromo-3-(morpholin-4-ylsulfonyl)benzoate
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Overview
Description
Methyl 4-bromo-3-(morpholinosulfonyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom, a morpholine sulfonyl group, and a methyl ester group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-3-(morpholinosulfonyl)benzoate typically involves a multi-step process. One common method starts with the bromination of methyl benzoate to introduce the bromine atom at the desired position on the benzene ring. This is followed by the introduction of the morpholine sulfonyl group through a sulfonation reaction. The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and advanced purification techniques can further improve the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-(morpholinosulfonyl)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids, ketones, or aldehydes.
Reduction Reactions: Products include alcohols or other reduced forms of the ester group.
Scientific Research Applications
Methyl 4-bromo-3-(morpholinosulfonyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-(morpholinosulfonyl)benzoate involves its interaction with specific molecular targets. The bromine atom and the morpholine sulfonyl group can participate in various binding interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The ester group can also undergo hydrolysis to release the active form of the compound.
Comparison with Similar Compounds
Methyl 4-bromo-3-(morpholinosulfonyl)benzoate can be compared with other similar compounds such as:
Methyl 4-bromo-3-methylbenzoate: This compound lacks the morpholine sulfonyl group, making it less versatile in terms of chemical reactivity.
Methyl 4-bromo-3-(4-morpholinylsulfonyl)benzoate: This compound has a similar structure but may differ in terms of its reactivity and applications.
Properties
Molecular Formula |
C12H14BrNO5S |
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Molecular Weight |
364.21 g/mol |
IUPAC Name |
methyl 4-bromo-3-morpholin-4-ylsulfonylbenzoate |
InChI |
InChI=1S/C12H14BrNO5S/c1-18-12(15)9-2-3-10(13)11(8-9)20(16,17)14-4-6-19-7-5-14/h2-3,8H,4-7H2,1H3 |
InChI Key |
ARNPZHNRTUZSIO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)N2CCOCC2 |
Origin of Product |
United States |
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